molecular formula C7H12N2O B14473795 2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-oxazole CAS No. 65972-70-5

2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14473795
CAS No.: 65972-70-5
M. Wt: 140.18 g/mol
InChI Key: MDZPLEIKJFFUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrrolidine with an oxazole precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups .

Scientific Research Applications

2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-oxazole is unique due to its combination of pyrrolidine and oxazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

65972-70-5

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-pyrrolidin-1-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C7H12N2O/c1-2-5-9(4-1)7-8-3-6-10-7/h1-6H2

InChI Key

MDZPLEIKJFFUEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.